N-(4-methylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Thioether Formation:
Acetamide Formation: The final step involves the acylation of the intermediate compound to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the acetamide group, depending on the reagents used.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced triazole derivatives, amines.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: Triazole derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the synthesis of polymers and other advanced materials.
Biology and Medicine
Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties.
Anticancer Agents: Some compounds in this class have shown potential as anticancer agents.
Industry
Agriculture: Used as fungicides or herbicides.
Pharmaceuticals: Potential use in drug development for various diseases.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, triazole derivatives can inhibit enzymes or interact with DNA, leading to their biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds with similar triazole rings.
Thioether Compounds: Compounds containing sulfur atoms bonded to carbon.
Acetamide Derivatives: Compounds with similar acetamide groups.
Uniqueness
The uniqueness of N-(4-methylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide lies in its specific combination of functional groups, which may confer unique biological or chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C16H16N4OS2 |
---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H16N4OS2/c1-11-5-7-12(8-6-11)17-14(21)10-23-16-19-18-15(20(16)2)13-4-3-9-22-13/h3-9H,10H2,1-2H3,(H,17,21) |
InChI Key |
VBRNVBABVHSEES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.